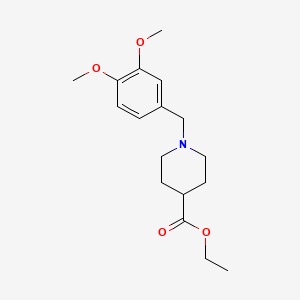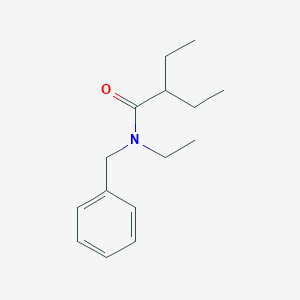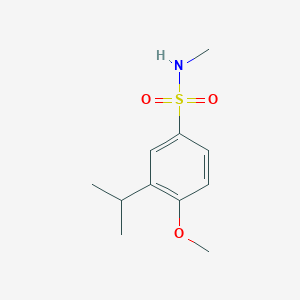![molecular formula C15H22N2O2 B5696689 N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, also known as MEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide acts as a competitive inhibitor of the FAAH enzyme, binding to its active site and preventing the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and induce various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide can induce various physiological effects, including pain relief, anti-inflammatory effects, and anxiety relief. These effects are believed to be mediated by the activation of cannabinoid receptors and the subsequent modulation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has several advantages for lab experiments, including its potency and selectivity as a FAAH inhibitor. However, its limited solubility in water can make it challenging to work with, and its potential toxicity at high concentrations requires careful handling.
Zukünftige Richtungen
There are several potential future directions for N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide research, including the development of novel N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide derivatives with improved solubility and potency. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide in various disease states, including chronic pain, anxiety disorders, and inflammatory conditions.
In conclusion, N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide is a promising chemical compound with potential therapeutic applications in various fields of research. Its ability to act as a potent and selective inhibitor of the FAAH enzyme makes it an attractive target for drug discovery and development. Further research is needed to explore its full potential and develop novel derivatives with improved properties.
Synthesemethoden
The synthesis of N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide involves the reaction of 3-phenylpropanoic acid with N-(2-aminoethyl)morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has shown potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and drug discovery. Studies have shown that N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide can act as a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to various physiological processes such as pain management, anxiety relief, and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-15(7-6-14-4-2-1-3-5-14)16-8-9-17-10-12-19-13-11-17/h1-5H,6-13H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSYNHBCTOXANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)


![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)

![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)

![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)
